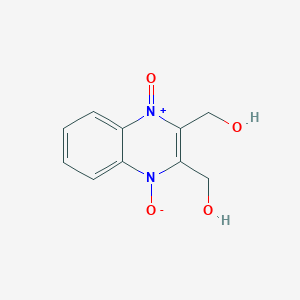

二氧化二氢啶

描述

Dioxidine is a synthetic broad-spectrum antimicrobial drug . It is also known as 2,3-bis(hydroxymethyl)quinoxaline-1,4-di-N-oxide . It is used for second or third line therapy in most cases .

Synthesis Analysis

Quinoxaline 1,4-dioxides, such as Dioxidine, have been the subject of extensive research due to their wide range of physicochemical and biological activities . The review considers the most important methods for the synthesis and key directions in the chemical modification of quinoxaline 1,4-dioxide derivatives .

Chemical Reactions Analysis

Quinoxaline 1,4-dioxides are known for their high reactivity and tendency to undergo various rearrangements . The first stage of the proposed mechanism includes the nucleophilic attack of the formed enolate ion on the electrophilic nitrogen atom of benzofuroxan .

Physical And Chemical Properties Analysis

Dioxidine has an average mass of 222.197 Da . The cryochemical modification of Dioxidine leads to a significant decrease in the drug particles’ size down to nanosizes and changes in the crystal structures of the solid drug nanoforms obtained .

科学研究应用

Dioxidine: A Comprehensive Analysis of Scientific Research Applications: Dioxidine is a synthetic antibacterial drug with a broad spectrum of activity. Below are detailed sections focusing on unique applications of Dioxidine in scientific research:

Treatment of Purulent Processes

Dioxidine is utilized in the treatment of purulent infections, particularly in surgery and traumatology. Its effectiveness in managing wounds and burns due to its potent antibacterial properties is well-documented .

Genotoxicity Mechanism Studies

Researchers employ Dioxidine to understand its genotoxic effects, such as DNA fragmentation and bacterial cell death. This helps in evaluating the drug’s impact on genetic material and its potential risks .

Otorhinolaryngology Applications

In the field of ear, nose, and throat (ENT) medicine, Dioxidine is applied locally for its bactericidal action, especially in treating infections where it impairs DNA synthesis in microbial cells .

Ophthalmological Uses

Due to its antimicrobial properties, Dioxidine finds use in ophthalmology for treating eye infections. Its ability to function under anaerobic conditions makes it particularly effective against obligate anaerobes .

Orthopedic Treatments

Dioxidine’s intravenous administration is explored for treating osteomyelitis in orthopedics, showcasing its potential beyond local application .

Antimicrobial Activity Research

The drug’s bactericidal activity is a subject of study, with a focus on how it affects DNA synthesis in microbes. This research aids in understanding its broader applications in antimicrobial therapy .

Investigation of Antioxidant Effects

Studies also investigate how antioxidants can mitigate the genotoxic effects of Dioxidine, which is crucial for ensuring safer clinical use .

Quinoxaline Derivatives Study

As a quinoxaline derivative, Dioxidine’s mechanism as an antibacterial agent is studied to understand DNA damage and its implications for drug development .

作用机制

Target of Action

Dioxidine, also known as 2,3-bis(hydroxymethyl)quinoxaline 1,4-di-N-oxide , is a broad-spectrum antibacterial drug . It primarily targets bacterial cells . The compound’s primary targets are the DNA of these cells .

Mode of Action

Dioxidine interacts with its targets by causing DNA damage . This damage is thought to be associated with the ability of heterocyclic N-oxides to be reduced by oxidoreductases, leading to the generation of reactive oxygen species (ROS), DNA damage, inhibition of DNA and RNA synthesis, and morphological changes in the bacterial cell wall .

Biochemical Pathways

The biochemical pathways affected by Dioxidine primarily involve DNA synthesis in microbial cells . The compound’s action leads to the production of ROS, cellular deoxygenation, metal chelation, and bioreductive agents . These processes can cause DNA damage, which disrupts the normal functioning of the bacterial cells .

Pharmacokinetics

The pharmacokinetics of Dioxidine involves its penetration into various organs and tissues after single and repeated introductions . .

Result of Action

The molecular and cellular effects of Dioxidine’s action include DNA damage, inhibition of DNA and RNA synthesis, and morphological changes in the bacterial cell wall . These effects can lead to the death of bacterial cells .

安全和危害

未来方向

Quinoxaline 1,4-dioxides, such as Dioxidine, present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . Recent studies have confirmed the low toxicity of Dioxidine, which makes it suitable for use as a new dosage form for the treatment of pharyngitis and tonsillitis .

属性

IUPAC Name |

[3-(hydroxymethyl)-1-oxido-4-oxoquinoxalin-4-ium-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4,13-14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIGHQCAQBRSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=C([N+]2=O)CO)CO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169525 | |

| Record name | Dioxidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dioxidine | |

CAS RN |

17311-31-8 | |

| Record name | 2,3-Quinoxalinedimethanol, 1,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17311-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOXYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16BOP9XE0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

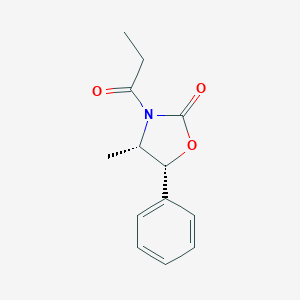

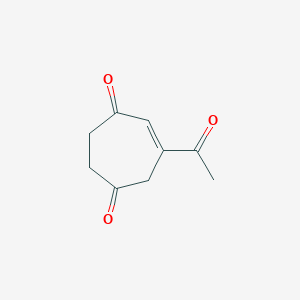

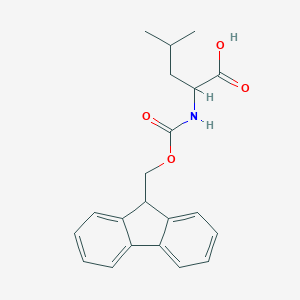

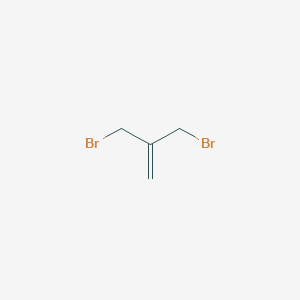

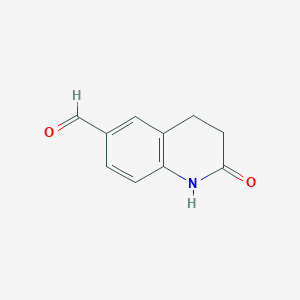

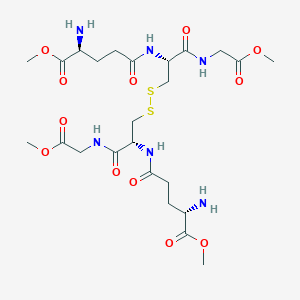

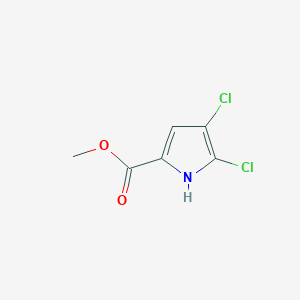

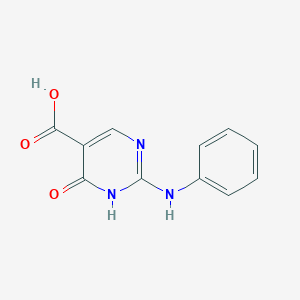

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does dioxidine exert its antibacterial effect?

A: Dioxidine primarily targets bacterial DNA. [] It penetrates the bacterial cell wall and membrane, entering the cytoplasm where it interacts with DNA, inhibiting nucleic acid synthesis, particularly DNA synthesis. [] This disruption in DNA replication ultimately leads to bacterial cell death.

Q2: What is the molecular formula and weight of dioxidine?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, they refer to its chemical name as 2,3-bis-(hydroxymethyl) quinoxaline-N,N′-dioxide. Based on this, the molecular formula can be deduced as C10H10N2O4, and the molecular weight is 222.20 g/mol.

Q3: Is there any spectroscopic data available for dioxidine?

A: Yes, cryochemically modified dioxidine nanoforms were analyzed using FTIR, UV-Vis, and 1H-NMR spectroscopy. [] These analyses confirmed that the cryochemical modification process did not alter the fundamental chemical structure of the dioxidine molecule.

Q4: How does dioxidine perform under anaerobic conditions?

A: Dioxidine exhibits significantly enhanced antibacterial activity under anaerobic conditions, which mimic the environment found in abscesses and necrotic tissues. [, , , ] This increased activity under low oxygen concentrations makes it particularly suitable for treating such infections.

Q5: Does dioxidine possess any catalytic properties?

A5: The provided research does not indicate any inherent catalytic properties of dioxidine. Its primary mode of action revolves around its antibacterial activity through interaction with bacterial DNA.

Q6: Have there been any computational studies on dioxidine?

A: Yes, density functional theory (DFT) calculations have been employed to model silver cluster complexes with dioxidine. [] These simulations provided insights into the geometric structures and energy interactions between the silver clusters and the dioxidine ligand.

Q7: How do structural modifications of dioxidine affect its activity?

A: While the abstracts don't directly address structural modifications of dioxidine, research on its derivative, quinoxidine, reveals that it is metabolized to dioxidine in vivo. [] This suggests that the N,N′-dioxide moiety plays a crucial role in its activity. Further research is needed to fully understand the impact of structural modifications on dioxidine's activity and selectivity.

Q8: Are there any specific strategies to improve dioxidine's formulation?

A: One study highlights the development of a dioxidine ointment with improved composition. [] While details about the specific formulation strategies are not provided, it emphasizes the relevance of biopharmaceutical studies in optimizing drug formulations for enhanced therapeutic efficacy.

Q9: What is the pharmacokinetic profile of dioxidine?

A: Studies show that dioxidine is detectable in serum and urine after enteral or subcutaneous administration, with peak concentrations observed within the first hour. [, ] Intravenous administration results in rapid distribution, and the time course of serum concentration can be described mathematically. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

Q10: What is the spectrum of antibacterial activity of dioxidine?

A: Dioxidine demonstrates a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. [, , , , , , , , , , ] It shows high activity against Enterobacteriaceae and varying degrees of effectiveness against other species like Pseudomonas aeruginosa, Staphylococcus spp., and Enterococcus spp.

Q11: Has dioxidine been tested in animal models of infection?

A: Yes, dioxidine's efficacy has been evaluated in various animal models, including those for corneal wounds, [, ] pyelonephritis, [] staphylococcal encephalomeningitis, [] and Escherichia coli septicemia. [, ] These studies highlight its potential for treating a range of bacterial infections.

Q12: Is there evidence of bacterial resistance to dioxidine?

A: Yes, studies have reported cases of bacterial resistance to dioxidine. [, ] One study identified a variant of Staphylococcus aureus resistant to a high concentration of dioxidine. [] Monitoring and understanding the development of resistance is crucial for its effective use.

Q13: What is known about the toxicity profile of dioxidine?

A: Research indicates that dioxidine's toxicity is dose-dependent, and susceptibility varies among species. [] While long-term parenteral administration in animals has been associated with toxicity, further research is needed to determine safe and effective dosage regimens in humans.

Q14: Are there any specific safety concerns with dioxidine use?

A: While the provided abstracts don't delve into specific safety concerns, one study mentions the importance of strict dose control and injection technique to minimize side effects. [] This underscores the need for careful administration and monitoring during clinical use.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate](/img/structure/B179916.png)

![2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B179919.png)

![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B179922.png)